4,6-Dichloro-5-(propan-2-yl)pyrimidine
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Overview
Description
4,6-Dichloro-5-(propan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids like DNA and RNA. The compound this compound is characterized by the presence of two chlorine atoms at positions 4 and 6 and an isopropyl group at position 5 on the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(propan-2-yl)pyrimidine typically involves the chlorination of 5-(propan-2-yl)pyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the pyrimidine derivative is treated with POCl3, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.
Oxidation: Pyrimidine N-oxides.
Reduction: Dechlorinated pyrimidine derivatives.
Scientific Research Applications
4,6-Dichloro-5-(propan-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in studying enzyme interactions and as a ligand in receptor binding assays.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the isopropyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding assays, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(propan-2-yl)pyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 4,6-Dichloro-5-methylpyrimidine
Uniqueness
4,6-Dichloro-5-(propan-2-yl)pyrimidine is unique due to the specific positioning of the chlorine atoms and the isopropyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biological systems, making it valuable in the design of targeted therapeutic agents .
Properties
IUPAC Name |
4,6-dichloro-5-propan-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQNVJAKYNYTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CN=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622790 |
Source
|
Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89938-06-7 |
Source
|
Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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